VER-3323 Exhibits a Distinct 5-HT2 Receptor Binding Profile Compared to Lorcaserin, mCPP, and Org 37684
VER-3323 displays a unique affinity fingerprint across the 5-HT2 receptor family. It shows moderate selectivity for 5-HT2C over 5-HT2B and low affinity for 5-HT2A. In contrast, lorcaserin is a highly selective 5-HT2C agonist with >100-fold selectivity over 5-HT2B, while mCPP is a relatively non-selective agonist that binds potently to both 5-HT2B and 5-HT2C. Org 37684, another comparator, exhibits a rank order of potency favoring 5-HT2C but with measurable activity at 5-HT2B [1]. VER-3323's balanced 5-HT2C/2B activity without 5-HT2A activation positions it as a valuable tool for studying 5-HT2B/C co-activation effects, distinct from the pure 5-HT2C bias of lorcaserin or the broader polypharmacology of mCPP [2].
| Evidence Dimension | Human 5-HT2A/B/C Receptor Binding Affinity (pKi / Ki) |
|---|---|
| Target Compound Data | VER-3323: 5-HT2A pKi = 6.4-6.46 (Ki ~ 347 nM), 5-HT2B pKi = 7.34-7.5 (Ki ~ 32-46 nM), 5-HT2C pKi = 7.62-8.2 (Ki ~ 6-24 nM) [3] |
| Comparator Or Baseline | Lorcaserin: 5-HT2C Ki = 15 nM, 5-HT2B Ki = 478 nM (>30-fold selectivity). mCPP: 5-HT2C Ki = 16-192 nM, 5-HT2B Ki = 40-74 nM. Org 37684: pEC50 5-HT2C = 8.17, 5-HT2B = 7.96 (approx. 2.5-fold selectivity) [4] |
| Quantified Difference | VER-3323 shows ~1.6- to 10-fold selectivity for 5-HT2C over 5-HT2B, compared to lorcaserin's >100-fold, mCPP's <5-fold, and Org 37684's ~2.5-fold selectivity. VER-3323 has negligible affinity for 5-HT2A (pKi 6.4) [1] |
| Conditions | Competition binding assays using agonist radioligands ([125I]-DOI for 5-HT2A, [3H]-5-HT for 5-HT2B/C) in human recombinant receptors expressed in mammalian cell lines [1] |
Why This Matters
Selecting VER-3323 allows researchers to probe the functional consequences of dual 5-HT2B/2C agonism without confounding 5-HT2A-mediated effects, a profile not offered by more selective (lorcaserin) or more promiscuous (mCPP) comparators.
- [1] Knight AR, Misra A, Quirk K, Benwell K, Revell D, Kennett G, Bickerdike M. Pharmacological characterisation of the agonist radioligand binding site of 5-HT2A, 5-HT2B and 5-HT2C receptors. Naunyn Schmiedebergs Arch Pharmacol. 2004 Aug;370(2):114-23. doi: 10.1007/s00210-004-0951-4. View Source
- [2] GPCRdb. VER-3323 Bioactivities: pKi values for 5-HT2A, 5-HT2B, 5-HT2C receptors. View Source
- [3] GPCRdb. VER-3323 Bioactivities: pKi values for 5-HT2A, 5-HT2B, 5-HT2C receptors. View Source
- [4] Thomsen WJ, Grottick AJ, Menzaghi F, Reyes-Saldana H, Espitia S, Yuskin D, Whelan K, Martin M, Morgan M, Chen W, Al-Shamma H, Smith B, Chalmers D, Behan D. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization. J Pharmacol Exp Ther. 2008 May;325(2):577-87. doi: 10.1124/jpet.107.133348. View Source
